molecular formula C36H32N10O8 B052692 Pigment Yellow 180 CAS No. 77804-81-0

Pigment Yellow 180

Cat. No. B052692
CAS RN: 77804-81-0
M. Wt: 732.7 g/mol
InChI Key: PUNNQKXGKNOLTB-UHFFFAOYSA-N
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Description

Pigment Yellow 180 is a half-transparent greenish-yellow pigment with high color strength . It is commonly used in solvent-based inks, offset inks, solvent-based decorative paints, and solvent-based industrial paints . It is also known as a bis azo pigment .


Synthesis Analysis

The synthesis of Pigment Yellow 180 involves diazotization carried out on 1,2-bis (2-aminophenoxy) ethane. The obtained diazo-component and 5-acetoacetylamino-benzimidazolone are then coupled to produce Pigment Yellow 180 .


Molecular Structure Analysis

The molecular formula of Pigment Yellow 180 is C36H32N10O8, and it has a molecular weight of 732.7 . The IUPAC name is 2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide .


Chemical Reactions Analysis

The pigmentation behavior of Pigment Yellow 180 and its stability in various solvents have been studied . The crystallinity and particle size increase of Pigment Yellow 180 during pigmentation mainly account for the variation of chromaticity .


Physical And Chemical Properties Analysis

Pigment Yellow 180 appears as a yellow powder . It has an oil absorption of ≤45 ml/100g, a moisture content of ≤1.0%, a water-soluble matter of ≤1.5%, an electric conductivity of ≤500 us/cm, a fineness of ≤5.0% (120mesh), and a pH value of 7.0 .

Scientific Research Applications

Pigmentation in Solvents

Pigment Yellow 180 (PY180) is extensively used for pigmentation in various solvents. A study has shown that the color hues obtained in ten solvents are different, ranging from reddish-yellow to greenish-yellow . The solvent effect on the pigmentation behavior of PY180 is significant, as it affects the crystallinity and particle size, which in turn influences the chromaticity .

Solvent Resistance

PY180 exhibits strong solvent resistance, which makes it an ideal choice for applications where the pigment is exposed to harsh chemical environments. Its stability in different solvents has been confirmed through methods like chromaticity analysis and solubility studies .

Light-fastness

The compound has excellent light-fastness, rated between step 6–7 on the Blue Scale. This property is crucial for applications where the pigment is subjected to prolonged exposure to light without significant degradation .

Heat Stability

PY180 maintains its stability under high temperatures, which is essential for industrial processes that involve heating, such as the manufacturing of plastics and coatings .

Coloring Strength

With its high tinting strength, PY180 is used in the coloring of plastics, powder coatings, inks, rubber, and synthetic fibers. Its ability to impart intense color with small quantities is highly valued in these industries .

Crystallization Behavior

Different solvents influence the crystallization behavior of PY180, which is a low soluble system. This aspect is crucial for understanding and controlling the pigment’s properties during the manufacturing process .

Environmental Impact

Organic pigments like PY180 are synthesized to replace some inorganic pigments due to their lower toxicity. This makes PY180 an environmentally friendlier option for various applications .

Color Space Analysis

PY180’s colorimetric properties have been analyzed using the CIE Lab* color space model, which is a standard for specifying color. This analysis helps in achieving the target colors for different applications .

Mechanism of Action

Mode of Action

The mode of action of Pigment Yellow 180 is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic yellow color

Biochemical Pathways

Its function is purely based on its physical and chemical properties, particularly its ability to absorb and reflect light .

Result of Action

The result of Pigment Yellow 180’s action is the production of a yellow color. When used in a product, it imparts a yellow hue to that product .

Action Environment

The action of Pigment Yellow 180 can be influenced by various environmental factors. For example, the perceived color can change depending on the lighting conditions (natural light vs. artificial light). Furthermore, the chemical stability of Pigment Yellow 180 can be affected by factors such as pH, temperature, and exposure to certain chemicals .

Safety and Hazards

In case of accidental release, dust formation should be avoided. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNNQKXGKNOLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butanamide, 2,2'-(1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl))bis(N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

CAS RN

77804-81-0
Record name Pigment Yellow 180
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77804-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 180
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077804810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[ethylenebis(oxyphenyl-2,1-eneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 180
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05FA9PR1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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